molecular formula C10H8N2O2 B8656846 1,4-bis(isocyanatomethyl)benzene CAS No. 1014-98-8

1,4-bis(isocyanatomethyl)benzene

Cat. No.: B8656846
CAS No.: 1014-98-8
M. Wt: 188.18 g/mol
InChI Key: OHLKMGYGBHFODF-UHFFFAOYSA-N
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Description

Isocyanic acid, p-xylylene ester: is a chemical compound with the structural formula HNCO It is a derivative of isocyanic acid, which is known for its electrophilic behavior and ability to react with nucleophiles

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isocyanic acid, p-xylylene ester typically involves the reaction of isocyanic acid with p-xylylene. The reaction conditions often require a controlled environment to ensure the stability of the product. Commonly, the reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of isocyanic acid, p-xylylene ester may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The production process must be carefully monitored to maintain the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Isocyanic acid, p-xylylene ester undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols.

Scientific Research Applications

Isocyanic acid, p-xylylene ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Studied for its potential effects on biological systems, including protein carbamylation.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to protein modification.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of isocyanic acid, p-xylylene ester involves its electrophilic nature, which allows it to react with nucleophiles. This reaction can lead to the formation of stable adducts, which can then undergo further chemical transformations. The molecular targets and pathways involved in these reactions include proteins and other biomolecules, which can be modified through carbamylation.

Comparison with Similar Compounds

    Cyanic acid (HOCN): An isomer of isocyanic acid with a different structural arrangement.

    Fulminic acid (HCNO): Another isomer with distinct chemical properties.

    Isofulminic acid (HONC): A less stable isomer of isocyanic acid.

Comparison: Isocyanic acid, p-xylylene ester is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its isomers. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

1014-98-8

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1,4-bis(isocyanatomethyl)benzene

InChI

InChI=1S/C10H8N2O2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h1-4H,5-6H2

InChI Key

OHLKMGYGBHFODF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=C=O)CN=C=O

Origin of Product

United States

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